N,N-Dimethylbenzo[d]isothiazol-6-amine
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Overview
Description
N,N-Dimethylbenzo[d]isothiazol-6-amine is a chemical compound with the molecular formula C9H10N2S It contains a benzene ring fused with an isothiazole ring, and a dimethylamine group attached to the nitrogen atom of the isothiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethylbenzo[d]isothiazol-6-amine typically involves the reaction of benzo[d]isothiazole with dimethylamine under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, often under reflux conditions to ensure complete reaction. The reaction may proceed as follows:
- Benzo[d]isothiazole is dissolved in an appropriate solvent, such as ethanol or methanol.
- Dimethylamine is added to the solution.
- The mixture is heated under reflux for several hours.
- The product is then isolated through filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of high-pressure reactors and automated systems can also improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethylbenzo[d]isothiazol-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions, where the dimethylamine group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and other substituents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, reduced derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N,N-Dimethylbenzo[d]isothiazol-6-amine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other industrial compounds.
Mechanism of Action
The mechanism of action of N,N-Dimethylbenzo[d]isothiazol-6-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular responses.
Disrupting Cellular Processes: Affecting cellular processes such as DNA replication, protein synthesis, or membrane integrity.
Comparison with Similar Compounds
N,N-Dimethylbenzo[d]isothiazol-6-amine can be compared with other similar compounds, such as:
Benzo[d]isothiazole: The parent compound without the dimethylamine group.
N-Methylbenzo[d]isothiazol-6-amine: A similar compound with only one methyl group attached to the nitrogen atom.
Benzo[d]isothiazol-6-amine: The compound without any methyl groups attached to the nitrogen atom.
Uniqueness
This compound is unique due to the presence of the dimethylamine group, which can influence its chemical reactivity and biological activity
Properties
CAS No. |
60768-67-4 |
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Molecular Formula |
C9H10N2S |
Molecular Weight |
178.26 g/mol |
IUPAC Name |
N,N-dimethyl-1,2-benzothiazol-6-amine |
InChI |
InChI=1S/C9H10N2S/c1-11(2)8-4-3-7-6-10-12-9(7)5-8/h3-6H,1-2H3 |
InChI Key |
NSTCPYIQURDCLA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C=NS2 |
Origin of Product |
United States |
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